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Compound of Interest

3-amino-N,N-
Compound Name:
diethylbenzenesulfonamide

Cat. No.: B086087

This guide provides an in-depth analysis of the spectroscopic data for the compound 3-amino-
N,N-diethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in
drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and
interpretations presented herein are grounded in established spectroscopic principles and
comparative analysis with structurally related compounds, ensuring a robust and scientifically
sound resource.

Introduction

3-amino-N,N-diethylbenzenesulfonamide (CAS No: 10372-41-5, Molecular Formula:
C10H16N202S, Molecular Weight: 228.31 g/mol ) is a sulfonamide derivative with potential
applications in medicinal chemistry and pharmaceutical research.[1][2] Accurate structural
elucidation is paramount in the drug discovery process, and spectroscopic techniques are the
cornerstone of this characterization. This guide presents a comprehensive overview of the
predicted spectroscopic signature of this compound, providing a foundational dataset for its
identification and further investigation.

Due to the limited availability of published experimental spectra for this specific molecule, this
guide utilizes a predictive and comparative approach. Predicted data from validated software,
in conjunction with experimental data from closely related analogs, forms the basis of the
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analysis. This methodology provides a reliable framework for understanding the key
spectroscopic features of 3-amino-N,N-diethylbenzenesulfonamide.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data.
The structure of 3-amino-N,N-diethylbenzenesulfonamide is presented below, highlighting
the key functional groups that govern its spectroscopic properties.

Caption: Molecular structure of 3-amino-N,N-diethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR spectra for 3-amino-N,N-
diethylbenzenesulfonamide are detailed below. Predictions were generated using online
NMR prediction databases.

'H NMR Spectroscopy

The predicted *H NMR spectrum of 3-amino-N,N-diethylbenzenesulfonamide in CDCls is
expected to show distinct signals corresponding to the aromatic protons and the protons of the
diethylamino group.

Table 1: Predicted *H NMR Chemical Shifts

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
-CHs (ethyl) ~1.15 Triplet 6H
-CH2- (ethyl) ~3.25 Quartet 4H
-NH:z ~3.80 Broad Singlet 2H
Aromatic H ~6.8-7.4 Multiplet 4H
Interpretation:
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o Diethylamino Group: The ethyl groups are expected to exhibit a classic triplet-quartet pattern.
The methyl protons (-CHs), being adjacent to a methylene group, will appear as a triplet
around 1.15 ppm. The methylene protons (-CHz-), coupled to the methyl protons, will appear
as a quartet around 3.25 ppm.

e Amino Group: The protons of the primary amine (-NHz) are expected to appear as a broad
singlet around 3.80 ppm. The broadness is due to quadrupole broadening from the nitrogen
atom and potential hydrogen exchange.

e Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region,
between 6.8 and 7.4 ppm. The substitution pattern will lead to a complex multiplet. The
electron-donating amino group and the electron-withdrawing sulfonamide group will influence
the precise chemical shifts of these protons.

3C NMR Spectroscopy

The predicted 13C NMR spectrum will provide information about the carbon skeleton of the
molecule.

Table 2: Predicted 3C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
-CHs (ethyl) ~14
-CH:- (ethyl) ~42
Aromatic C-NH:z ~148
Aromatic C-S ~140
Other Aromatic C ~115-130
Interpretation:

 Aliphatic Carbons: The methyl carbons (-CHs) of the ethyl groups are predicted to resonate
at approximately 14 ppm, while the methylene carbons (-CHz-) will be further downfield at
around 42 ppm due to their proximity to the electronegative nitrogen atom.
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e Aromatic Carbons: The carbon atom attached to the amino group (C-NH2) is expected to be

the most shielded among the substituted aromatic carbons, appearing around 148 ppm. The

carbon attached to the sulfonamide group (C-S) will be deshielded and is predicted to be

around 140 ppm. The remaining aromatic carbons will appear in the range of 115-130 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The predicted key IR absorption bands for 3-amino-N,N-

diethylbenzenesulfonamide are summarized below.[3][4][5]

Table 3: Predicted Characteristic IR Absorption Bands

Predicted
Functional Group Vibrational Mode Wavenumber Intensity
(cm™)
) Symmetric & )
N-H (Amine) . 3300 - 3500 Medium
Asymmetric Stretch
C-H (Aromatic) Stretch 3000 - 3100 Weak
C-H (Aliphatic) Stretch 2850 - 2970 Medium
C=C (Aromatic) Stretch 1450 - 1600 Medium
_ Asymmetric & 1300 - 1350 & 1150 -
S=0 (Sulfonamide) ) Strong
Symmetric Stretch 1180
C-N Stretch 1200 - 1350 Medium

Interpretation:

e N-H Stretching: The presence of the primary amine group will be indicated by two distinct

bands in the 3300-3500 cm~1 region, corresponding to the symmetric and asymmetric N-H

stretching vibrations.

e C-H Stretching: Weak absorptions above 3000 cm~1 are characteristic of aromatic C-H

stretching, while the medium intensity bands below 3000 cm~? are due to the C-H stretching
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of the ethyl groups.

e S=0 Stretching: The sulfonamide group will exhibit two strong and characteristic absorption
bands. The asymmetric S=O stretch will appear around 1300-1350 cm~1, and the symmetric
stretch will be observed at approximately 1150-1180 cm~2.

e C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to medium intensity
bands in the 1450-1600 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The predicted mass spectrum of 3-amino-N,N-diethylbenzenesulfonamide is
expected to show a molecular ion peak and several characteristic fragment ions.[2][6][7][8]

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

lon Predicted m/z Description

[M]*e 228 Molecular lon

[M - CzHs]* 199 Loss of an ethyl radical

[M - N(C2H5s)2]* 156 Loss of the diethylamino group
[CeHaNH2]* e 92 Aniline radical cation

Interpretation:

e Molecular lon: The molecular ion peak ([M]*) is expected at an m/z of 228, corresponding to
the molecular weight of the compound.

o Fragmentation Pattern: A common fragmentation pathway for N,N-dialkylsulfonamides is the
loss of one of the alkyl groups. Therefore, a peak at m/z 199, corresponding to the loss of an
ethyl radical, is anticipated. Cleavage of the S-N bond is also a characteristic fragmentation,
leading to the formation of an ion at m/z 156. Further fragmentation can lead to the formation
of the aniline radical cation at m/z 92. The fragmentation of aromatic sulfonamides can
involve the unique loss of SO2.[6]
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Mass Spectrometry Fragmentation Pathway
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Caption: Predicted fragmentation pathway of 3-amino-N,N-diethylbenzenesulfonamide.

Experimental Protocols

To obtain experimental data for 3-amino-N,N-diethylbenzenesulfonamide, the following

general protocols are recommended:

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters

include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number

of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy

o Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory.
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» Acquisition: Record the spectrum over the range of 4000-400 cm~* with a resolution of 4

cm™1,

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol, acetonitrile).

o Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization
source, such as Electrospray lonization (ESI) or Electron lonization (El). Acquire the
spectrum over a relevant m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 3-amino-N,N-
diethylbenzenesulfonamide. The detailed analysis of the predicted *H NMR, 3C NMR, IR,
and MS data, supported by established spectroscopic principles and comparison with related
compounds, offers a valuable resource for the identification and characterization of this
molecule. The provided experimental protocols serve as a practical starting point for
researchers aiming to acquire and validate this data experimentally.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b086087#spectroscopic-data-of-3-amino-n-n-
diethylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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